Home > Products > Screening Compounds P43140 > 3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE -

3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Catalog Number: EVT-4620443
CAS Number:
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: This compound is a novel benzamide derivative investigated for its therapeutic potential, particularly in treating autoimmune diseases. Research on this compound focuses on identifying and characterizing its various hydrates and polymorphs to understand its pharmaceutical properties [, ].

    Relevance: This compound shares a core benzamide structure with 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide. Additionally, both compounds feature a 1-methyl-4-piperidinyl group attached to the benzamide nitrogen, signifying their potential application in similar therapeutic areas [, ].

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY-334370)

    Compound Description: LY-334370 acts as a selective agonist of the 5-HT1F receptor. It is used as a building block in the research aiming to design divalent molecules with modulated affinity and selectivity towards different 5-HT1 receptor subtypes [].

    Relevance: The structural similarity between LY-334370 and 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide lies in the presence of the 1-methyl-4-piperidinyl group attached to the rest of the molecule via an amine nitrogen. This shared structural motif suggests that both compounds might interact with similar biological targets, particularly those involving piperidine-binding sites [].

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

    Compound Description: R 31 833 displays potent analgesic activity, exhibiting significantly higher potency compared to morphine [, ]. Its synthesis involves 4-arylamino-4-piperidinecarboxylic acids as starting materials, highlighting a specific chemical class explored for analgesic properties [].

    Relevance: Although structurally different from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, R 31 833 belongs to a series of N-phenylpropanamides, showcasing the exploration of piperidine derivatives for their potential analgesic effects. This suggests that both compounds, albeit with different structures, target similar biological pathways related to pain management [, ].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

    Compound Description: This benzamide derivative exhibits potent inhibitory activity against class I HDAC isoforms. It shows promise as an anticancer agent, demonstrating strong antitumor activity in preclinical models and a favorable pharmacokinetic profile [].

    Relevance: Both (S)-17b and 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide belong to the benzamide class of compounds. This structural similarity, albeit with different substituents, suggests potential for overlapping biological activities and highlights the versatility of the benzamide scaffold in medicinal chemistry [].

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

    Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant []. Its design stems from modifying previously reported indazole inhibitors to improve their activity against BCR-ABLT315I [].

    Relevance: Similar to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, AKE-72 also belongs to the benzamide class of compounds. This shared scaffold highlights the exploration of benzamide derivatives as potential therapeutic agents, particularly for targeting kinases or enzymes involved in disease pathways [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    Compound Description: Imatinib, a tyrosine kinase inhibitor, is widely used as a therapeutic agent for treating leukemia []. Its structural characterization, particularly in its freebase form, provides insights into its molecular interactions and pharmaceutical properties [].

    Relevance: Although structurally different from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, Imatinib also belongs to the benzamide class of compounds and highlights the significance of benzamide derivatives in medicinal chemistry, particularly for developing anticancer therapies [].

N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides

    Compound Description: This series of compounds, which includes potent analgesics like R 30 730, exhibits high analgesic activity with a notably high safety margin compared to traditional opioids like morphine [, ].

    Relevance: This series emphasizes the exploration of piperidine derivatives, specifically N-phenylpropanamides containing the piperidine ring, for their potent analgesic properties. This suggests that incorporating a piperidine moiety, albeit with different substituents than 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, might contribute to potent analgesic effects [, ].

N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g)

    Compound Description: This compound belongs to a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides evaluated for their bactericidal activity against MRSA [].

    Relevance: This compound, although structurally distinct from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, emphasizes the use of substituted benzamides in medicinal chemistry for exploring various biological activities. The presence of different substituents on the benzamide core highlights the versatility of this scaffold in drug discovery [].

    Compound Description: This complex benzamide derivative has been structurally characterized to understand its three-dimensional conformation and intermolecular interactions [].

    Relevance: Despite significant structural differences, this compound, along with 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, belongs to the benzamide class of compounds. This inclusion highlights the diverse structural modifications possible on the benzamide scaffold and their impact on the resulting molecule's properties [].

N-{[(2S)-4-(3,4-difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

    Compound Description: This compound is identified as a CCR3 antagonist with potential therapeutic applications in treating inflammatory conditions [].

    Relevance: Although structurally different from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, this compound features a methylsulfonylamino group attached to a phenyl ring, indicating a shared structural motif despite the distinct core structures. This similarity suggests that both compounds might interact with biological targets sensitive to sulfonamide-containing molecules [].

5-amino-6-chloro-3,4-dihydro-N-[1-[(tetrahydro-2-furanyl)methyl]-4-piperidinyl]-2H-1-benzopyran-8-carboxamide

    Compound Description: This compound is identified as a potential gastrointestinal motility stimulating agent for treating gastrointestinal motility disorders [].

    Relevance: While structurally distinct from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, this compound shares the presence of a piperidinyl group. This shared structural feature suggests that incorporating piperidine rings, albeit with different substitutions and core structures, might contribute to specific biological activities [].

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

    Compound Description: Research on this compound focuses on identifying and characterizing its hydrates for use in plant protection formulations [, ].

    Relevance: This compound shares a core benzamide structure with 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide. Despite significant differences in the substituents, the presence of a sulfonyl group in both compounds highlights their potential interaction with biological targets sensitive to this specific functional group [, ].

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

    Compound Description: Nilotinib is a tyrosine kinase inhibitor investigated for its modified release properties using organic acids to enhance bioavailability and address food effect limitations [, ].

    Relevance: Similar to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, Nilotinib also belongs to the benzamide class of compounds. This shared scaffold, despite differences in the substituents, underscores the importance of benzamide derivatives in medicinal chemistry, particularly for developing kinase inhibitors with therapeutic potential [, ].

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: YM-09151-2 demonstrates significant neuroleptic activity, exhibiting higher potency than haloperidol and metoclopramide in preclinical models [, ].

    Relevance: This compound, although structurally distinct from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, highlights the exploration of substituted benzamides as potential therapeutic agents for treating psychosis. This suggests that modifying the benzamide core with various substituents can lead to compounds with diverse biological activities [, ].

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (6)

    Compound Description: This naphthol derivative is synthesized and characterized as part of a study exploring the synthesis of new chemical entities [].

    Relevance: Both compound (6) and 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide belong to the benzamide class of compounds. This structural similarity, despite the different substituents and core structures, highlights the versatility of the benzamide scaffold in synthetic chemistry and its potential application in various research areas [].

(R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamides

    Compound Description: This series of benzamides and salicylamides have been synthesized and investigated as potential dopamine D-2 receptor antagonists. They show high affinity for the R enantiomer [].

    Relevance: The benzamide structure in this series is directly comparable to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide. While the substituents differ, the shared core structure suggests that both compound classes may share a similar binding mode to specific targets, particularly those recognizing the benzamide moiety [].

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate)

    Compound Description: Imatinib mesylate is an antileukemic agent. Research has focused on identifying and characterizing different crystalline forms of this drug, including a new crystalline η-modification, to optimize its pharmaceutical properties and therapeutic efficacy [].

    Relevance: Similar to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, Imatinib mesylate belongs to the benzamide class of compounds. Despite the structural differences, their shared scaffold and presence of sulfonyl groups suggest a potential for similar interactions with biological targets and highlight the importance of benzamide derivatives in medicinal chemistry, particularly for cancer treatment [].

(–)-(S)-N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyl)oxybenzamide Monohydrochloride Tetrahemihydrate (E3620)

    Compound Description: E3620 is a novel benzamide gastroprokinetic agent. Its crystal structure, particularly in its tetrahemihydrate form, has been analyzed to understand its three-dimensional structure and the role of water molecules in its crystal lattice [].

    Relevance: Both E3620 and 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide belong to the benzamide class of compounds. This structural similarity, despite differences in the substituents and core structures, highlights the significance of benzamide derivatives in medicinal chemistry and their potential application in diverse therapeutic areas [].

(E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (11)

    Compound Description: This compound is identified as a potential anti-colon cancer agent exhibiting selective cytotoxicity against human colon cancer cell lines. It has also shown promising inhibitory effects on TGFβ2 and VEGFR2 in silico [].

    Relevance: Similar to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, compound (11) belongs to the benzamide class of compounds. This shared scaffold, despite significant differences in the substituents, emphasizes the versatility of the benzamide structure in medicinal chemistry and its potential for developing therapeutic agents, particularly for cancer treatment [].

4-{3-[4-(3-{4-[amino(butoxycarbonylimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N'-(butoxycarbonyl)benzamidine

    Compound Description: This compound exhibits potent antifungal activity. Different crystalline forms, including Type II, Type III, and Type IV crystals, have been developed and characterized to improve its pharmaceutical properties, particularly moldability for easier formulation and administration [].

    Relevance: While structurally distinct from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, this compound contains a piperidinyl group, highlighting the incorporation of piperidine rings in drug design for various therapeutic applications. This suggests that piperidine-containing compounds, despite structural variations, might interact with similar biological targets or pathways [].

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

    Compound Description: AN-024 is a target compound in a synthetic route starting from 4-methyl-2-nitro-aniline. The process involves multiple intermediates and highlights a specific synthetic approach for obtaining this benzamide derivative [].

    Relevance: Similar to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, AN-024 belongs to the benzamide class of compounds and features a trifluoromethylsulfonyl group. This shared structural motif, despite differences in the core structure, suggests a potential for similar interactions with biological targets and emphasizes the significance of sulfonyl-containing benzamides in medicinal chemistry [].

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide sulfate

    Compound Description: This compound exists in different crystalline forms, including a distinct form A characterized by its unique powder diffraction pattern. The various forms highlight the impact of solid-state properties on pharmaceutical development [].

    Relevance: Similar to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, this compound belongs to the benzamide class. This shared scaffold, despite significant differences in the substituents, underscores the importance of benzamide derivatives in medicinal chemistry and their diverse applications [].

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride salt (AACBA; GSK314181A)

    Compound Description: AACBA is a P2X7 antagonist investigated for its potential therapeutic benefits in treating pain and inflammation. It exhibits potent inhibition of P2X7-mediated calcium flux and quinolinium uptake in vitro [].

    Relevance: Although structurally different from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, AACBA shares a benzamide core structure. This commonality highlights the diverse applications of benzamide derivatives in targeting various biological pathways, including those involved in pain and inflammation [].

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

    Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor, showing potential in treating angiotensin II-induced diseases, particularly hypertension and related conditions [, ].

    Relevance: This compound shares a benzamide core structure with 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, emphasizing the relevance of benzamide derivatives in medicinal chemistry. Despite differences in the substituents, their shared scaffold suggests potential for overlapping biological activities and highlights the versatility of benzamides in targeting various therapeutic areas [, ].

1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide (4)

    Compound Description: Compound (4) is a key intermediate in a synthetic route. The synthesis involves reacting methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate with methanesulfonamide followed by alkylation and cyclization steps [].

    Relevance: Despite being structurally distinct from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, the synthesis of compound (4) utilizes methanesulfonamide, highlighting the use of sulfonamide-containing compounds in various synthetic pathways, even those not directly related to benzamide derivatives [].

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

    Compound Description: Compound (13) represents a novel covalent JNK3 inhibitor designed by modifying the amide bond moiety of a lead compound [].

    Relevance: Sharing the benzamide core with 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, compound (13) demonstrates the adaptability of the benzamide scaffold in developing potent and specific kinase inhibitors [].

    Compound Description: These polyimides, synthesized using FDAn and various aromatic diamines, exhibit desirable properties such as good optical transparency, high glass transition temperatures, and good solubility in organic solvents [, ].

    Relevance: While structurally different from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, these polyimides incorporate amide linkages in their structure. This highlights the prevalence of amide functionalities in various polymer systems, contributing to desirable material properties like high thermal stability and solubility [, ].

(3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide (JDTic)

    Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship studies on JDTic and its analogs have provided valuable insights into the structural requirements for its kappa opioid receptor activity [, ].

    Relevance: JDTic and 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide both feature a piperidinyl group, indicating a shared structural motif despite their distinct core structures. This similarity suggests that both compounds might interact with biological targets that recognize piperidine-containing molecules, although their overall pharmacological activities differ [, ].

    Compound Description: VNO and VHA are potential oxidative impurities identified during the degradation of Venetoclax, a BCL-2 inhibitor used for treating blood cancers [].

    Relevance: These compounds, while structurally complex compared to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, emphasize the importance of identifying and characterizing potential impurities in drug development. The presence of sulfonyl groups in both VNO and VHA, similar to the target compound, highlights the significance of understanding the reactivity and potential metabolic transformations of sulfonyl-containing molecules [].

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide

    Compound Description: This compound, labeled with carbon-14 and deuterium, is a potent neuroleptic agent used for biochemical studies, including metabolism and pharmacokinetics investigations [].

    Relevance: Although structurally distinct from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, this compound highlights the use of substituted benzamides in medicinal chemistry for exploring various biological activities, including those related to the central nervous system [].

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate

    Compound Description: This compound, an anti-leukemia agent, exists in various forms, including a nanosize weakly crystalline modification. This specific modification exhibits enhanced solubility and, consequently, faster absorption and higher activity compared to the existing modification A [].

    Relevance: Similar to 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, this compound belongs to the benzamide class and highlights the impact of solid-state properties, such as crystallinity and particle size, on a drug's bioavailability and therapeutic efficacy [].

N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine

    Compound Description: This chiral tetradentate ligand has demonstrated efficacy as an auxiliary in various asymmetric synthesis reactions, including enantioselective alkylations, Michael additions, and aldol reactions [].

    Relevance: This compound, despite significant structural differences from 3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, incorporates a piperidinyl group. This inclusion highlights the utility of piperidine rings in designing ligands for asymmetric catalysis, showcasing their ability to influence stereoselectivity in chemical reactions [].

Properties

Product Name

3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

IUPAC Name

3-[methyl(methylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C15H23N3O3S/c1-17-9-7-13(8-10-17)16-15(19)12-5-4-6-14(11-12)18(2)22(3,20)21/h4-6,11,13H,7-10H2,1-3H3,(H,16,19)

InChI Key

VJJPKEBIHCDLGC-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.